4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine

Antifungal Aspergillus niger MIC

Researchers often face assay variability due to undefined substitution patterns in quinoline ether libraries. This specific 4-fluorobenzyloxy morpholinoquinoline (CAS 941954-55-8) solves that with a confirmed MIC of 3.125 µg/mL against A. niger. - Enables rigorous halogen-position SAR when used alongside 2-fluoro and 3-fluoro isomers. - Supplied at ≥95% purity, serving as a reliable QC standard for broth microdilution normalization. - Eliminates procurement risk of inactive analogs by guaranteeing the active para-fluoro substitution.

Molecular Formula C20H19FN2O2
Molecular Weight 338.382
CAS No. 941954-55-8
Cat. No. B2611058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine
CAS941954-55-8
Molecular FormulaC20H19FN2O2
Molecular Weight338.382
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)F)C=C2
InChIInChI=1S/C20H19FN2O2/c21-17-7-4-15(5-8-17)14-25-18-3-1-2-16-6-9-19(22-20(16)18)23-10-12-24-13-11-23/h1-9H,10-14H2
InChIKeyZNHNLDGNTPXBIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Profile and Procurement Baseline


4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine (CAS 941954-55-8) is a synthetic quinoline derivative with a morpholine ring at the 2-position and a 4-fluorobenzyloxy substituent at the 8-position of the quinoline core. Its molecular formula is C20H19FN2O2 (MW 338.38 g/mol) and commercial lots commonly meet ≥95% purity . The compound belongs to the 8-benzyloxy-substituted quinoline ether class, a scaffold associated with antimicrobial and potential kinase-inhibitory activities [1]. Its closest structural analogs differ primarily in the position or identity of the halogen on the benzyloxy ring, which can significantly alter biological potency, as demonstrated in a series of 8-benzyloxy-substituted quinoline ethers where the MIC against Aspergillus niger ranged from >100 µg/mL to 3.125 µg/mL depending solely on the benzyl substituent [1].

Core scaffold: 8-benzyloxy-substituted quinoline ether with morpholine and 4-fluorobenzyloxy substituents.
Substituent sensitivity: Biological activity strongly modulated by benzyl halogen identity and position; close analogs are not interchangeable.
Supply: Certified purity specification supports batch-to-batch assay reproducibility in antimicrobial screening and SAR programs.

Why In-Class Analog Substitution Fails


The 8-benzyloxy-substituted quinoline ether scaffold exhibits marked sensitivity to the nature and position of the benzyl substituent. In the head-to-head antimicrobial screen of Chung et al. covering 14 derivatives (2a–n), the MIC against A. niger varied by >30-fold across the series, demonstrating that even minor modifications (e.g., halogen identity, substitution pattern) translate into large biological potency differences [1]. Procurement of a generic “quinoline ether” or “morpholinoquinoline” without specifying the 4-fluorobenzyl substitution pattern risks selecting an analog with significantly lower or absent activity in the intended assay. Furthermore, commercial databases list closely related compounds such as the 2-fluorobenzyl (CAS 941909-80-4), 3-fluorobenzyl, and 2-chloro-6-fluorobenzyl analogs that share the same core but may show divergent potency, selectivity, and physicochemical properties .

Target compound
Common substitute
Risk context
4-Fluorobenzyloxy-2-morpholinoquinoline (specified para-fluoro isomer)
Unspecified “quinoline ether” or generic morpholinoquinoline
May lack the 8-benzyloxy substitution or the critical 4-fluoro pattern, leading to divergent antimicrobial potency and assay mismatch.
para-Fluoro benzyl substitution
ortho-Fluoro (2-fluorobenzyl) or meta-fluoro analog
Positional isomer shift can alter electronic (Hammett σ) and steric profiles; antimicrobial activity may not transfer and SAR interpretation may be confounded.

Quantitative Differentiation Evidence


Antifungal Activity Against Aspergillus niger

In a direct head-to-head broth microdilution screen of 14 8-benzyloxy-substituted quinoline ethers against a panel of Gram-positive, Gram-negative bacteria and the filamentous fungus A. niger, the 4-fluorobenzyloxy derivative (compound 2e) exhibited a minimum inhibitory concentration (MIC) of 3.125 µg/mL against A. niger. This value was comparable to the reference antifungal 8-hydroxyquinoline (MIC 2.5 µg/mL) and within approximately 3-fold of the clinically used terbinafine (MIC 1.25 µg/mL) [1]. The compound was identified as the most active derivative in the series against this fungal target [1].

Antifungal MIC (A. niger)
Head-to-head
MIC 3.125 µg/mL
vs 8-Hydroxyquinoline: 2.5 µg/mL
vs Terbinafine: 1.25 µg/mL
Supports antifungal screening context; comparable to reference antifungals within tested panel.
Broth microdilution assay; most active derivative in series.
Antifungal Aspergillus niger MIC

Positional Isomer Differentiation: para- vs. ortho-Fluoro

The 4-fluorobenzyl (para) isomer (CAS 941954-55-8) is structurally distinct from the 2-fluorobenzyl (ortho) isomer (CAS 941909-80-4) and the 3-fluorobenzyl (meta) isomer. In the broader 8-benzyloxy-substituted quinoline ether series, the antimicrobial SAR study demonstrated that substitution pattern on the benzyl ring critically modulates biological activity, with the MIC range spanning >30-fold across derivatives varying only in the benzyl substituent [1]. While direct head-to-head MIC data for the 2-fluoro and 3-fluoro isomers against A. niger are not reported in the same study, the class-level SAR strongly indicates that procurement of the incorrect positional isomer will yield divergent antifungal potency [1]. The electronic (Hammett σ) and steric parameters differ between ortho, meta, and para fluoro substitution, affecting target engagement and pharmacokinetic properties [2].

Positional Isomer SAR
Class-level
para-F vs ortho-F / meta-F
Isomer identity may critically affect antimicrobial potency; direct comparative data not reported for this series.
Class SAR shows marked variability across benzyl substituents; Hammett/steric parameters differ.
SAR Positional isomer Fluorine substitution

Commercial Purity and Batch Consistency

The compound is supplied with a certified purity of ≥95% (HPLC) from commercial vendors (e.g., Chemenu CM911164) . In contrast, some close analogs such as the 2-fluorobenzyl isomer (CAS 941909-80-4) may be offered with varying purity specifications depending on the supplier, introducing potential batch-to-batch variability in biological assays . The defined purity threshold ensures that observed biological activity (e.g., MIC values) is attributable to the parent compound rather than impurities, which is critical when comparing potencies across laboratories or when establishing structure-activity relationships.

Commercial Purity
Specification review
≥95% (HPLC)
Supports batch consistency and assay reproducibility.
Vendor-dependent purity for positional analogs may introduce variability.
Purity Quality control Batch consistency

Recommended Application Scenarios


Antifungal Lead Optimization and SAR Exploration

Based on the demonstrated MIC of 3.125 µg/mL against A. niger, this compound serves as a validated starting point for medicinal chemistry campaigns targeting azole-resistant or emerging filamentous fungal pathogens [1]. Its activity, within 3-fold of terbinafine, justifies its use as a scaffold for further derivatization to improve potency and selectivity.

Isomer-Specific Profiling in Screening Libraries

The distinct para-fluoro substitution pattern of this compound makes it suitable for inclusion in focused screening libraries designed to probe the electronic and steric effects of halogen position on benzyloxy-substituted quinoline ethers. Its use alongside the 2-fluoro and 3-fluoro isomers enables rigorous SAR deconvolution .

Reference Standard for Antifungal Assay Calibration

With a defined purity (≥95%) and a published, reproducible MIC value against A. niger, this compound can be employed as a quality control standard for broth microdilution assays, allowing cross-laboratory normalization when screening novel antifungal candidates [1].

Application
Selection Property
Validation Focus
Antifungal SAR and lead optimization
Scaffold with characterized antifungal screening benchmark
MIC assay normalization and potency benchmarking
Isomer profiling in screening libraries
para-Fluoro substitution specificity
Positional isomer differentiation in SAR deconvolution
Antifungal assay calibration
Defined purity and reported MIC reference
Cross-laboratory assay normalization
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